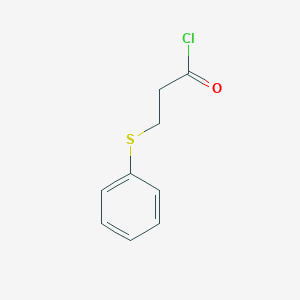

3-(Phenylsulfanyl)propanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a colorless and clear liquid that is highly reactive and can easily hydrolyze in water. This compound belongs to the class of acyl chlorides and contains a phenylsulfanyl group, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)propanoyl chloride typically involves the reaction of 3-(Phenylsulfanyl)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process, allowing for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Phenylsulfanyl)propanoic acid.

Common Reagents and Conditions:

Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate temperatures.

Hydrolysis: Requires aqueous conditions, often at room temperature.

Major Products Formed:

Acylation: Produces acylated aromatic compounds.

Substitution: Forms substituted derivatives depending on the nucleophile used.

Hydrolysis: Yields 3-(Phenylsulfanyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-(Phenylsulfanyl)propanoyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is facilitated by the presence of the phenylsulfanyl group, which stabilizes the intermediate species formed during the reaction.

Vergleich Mit ähnlichen Verbindungen

3-(Phenylsulfonyl)propanoyl chloride: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

3-(Phenylthio)propanoyl chloride: Similar structure but with a thio group, affecting its chemical properties and uses.

Uniqueness: 3-(Phenylsulfanyl)propanoyl chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various synthetic and research applications.

Biologische Aktivität

3-(Phenylsulfanyl)propanoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound has the chemical formula C9H9ClOS. Its structure features a propanoyl group attached to a phenylsulfanyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and behavior.

- Cellular Interaction : The compound interacts with various cellular pathways, influencing cell signaling and gene expression. For instance, it has been noted to stimulate γ-globin gene expression, which is significant for treating hemoglobinopathies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against cancer cells. In studies involving breast cancer cell lines (e.g., MCF-7), synthesized derivatives demonstrated enhanced cytotoxic effects compared to standard treatments like Tamoxifen. The presence of the phenylsulfanyl group appears to augment these effects, making it a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Research into related compounds indicates that modifications in the sulfur-containing moiety can enhance antibacterial efficacy. The topological substructural approach has been employed to design compounds with improved antibacterial activity, suggesting that this compound could be optimized for this purpose .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various derivatives of this compound on MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity than Tamoxifen, with minimal toxicity on normal cells. This highlights the potential for selective targeting of cancer cells while sparing healthy tissues .

| Compound | Cytotoxicity (IC50 μM) | Normal Cell Toxicity |

|---|---|---|

| This compound derivative A | 10 | Low |

| Tamoxifen | 15 | Moderate |

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds. Through structure-activity relationship studies, it was found that modifications in the sulfur moiety significantly impacted antibacterial effectiveness against various strains of bacteria. This suggests that similar modifications could enhance the activity of this compound .

Eigenschaften

IUPAC Name |

3-phenylsulfanylpropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKDFHHXZAIXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507918 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-21-9 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.